molecular formula C19H15N3O2S B2807639 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide CAS No. 328118-31-6

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide

Cat. No.: B2807639
CAS No.: 328118-31-6
M. Wt: 349.41
InChI Key: JAABHXGTQGMAPU-UHFFFAOYSA-N
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Description

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide is a chemical compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a thiazole ring, a cyanophenyl group, and an ethoxybenzamide moiety

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact withCarbonic Anhydrase 2 . This enzyme plays a crucial role in maintaining acid-base balance in the body, and its inhibition can lead to various physiological effects.

Mode of Action

Compounds with a similar thiazole core have shown anticancer efficacy against certain carcinoma cell lines . This suggests that N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide might interact with its targets in a way that inhibits their function, leading to anticancer effects.

Biochemical Pathways

Thiazole derivatives have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . This suggests that this compound might affect multiple biochemical pathways, leading to a range of downstream effects.

Result of Action

Based on the potential anticancer efficacy of similar compounds , it can be hypothesized that this compound might induce cell death in cancer cells or inhibit their proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide typically involves the cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone. This reaction allows for the rapid and sustainable synthesis of 4-cyanophenyl-2-hydrazinylthiazoles, which can then be further modified to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide is unique due to its combined structural features, which contribute to its potent biological activity and potential as an anticancer agent. The presence of the thiazole ring and ethoxybenzamide group distinguishes it from other similar compounds, enhancing its specificity and efficacy in targeting cancer cells.

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-2-24-16-9-7-15(8-10-16)18(23)22-19-21-17(12-25-19)14-5-3-13(11-20)4-6-14/h3-10,12H,2H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAABHXGTQGMAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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